molecular formula C7H12N2O4S B564275 N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine CAS No. 131685-10-4

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine

Cat. No.: B564275
CAS No.: 131685-10-4
M. Wt: 223.261
InChI Key: MXRPNYMMDLFYDL-MQBGRFPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine is a specialized chemical compound with a unique structure that includes an acetyl group, a deuterium-labeled sulfur atom, and a methylcarbamoyl group attached to an L-cysteine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine typically involves multiple steps, starting with the preparation of L-cysteine derivatives The acetylation of L-cysteine is achieved using acetic anhydride under controlled conditions to introduce the acetyl group The deuterium labeling is incorporated through specific reactions that replace hydrogen atoms with deuterium

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetyl or N-methylcarbamoyl groups.

    Substitution: The acetyl and N-methylcarbamoyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce deacetylated or demethylated derivatives.

Scientific Research Applications

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a labeled compound in tracer studies to investigate reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to track the incorporation and transformation of sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties and as a biomarker in clinical diagnostics.

    Industry: Utilized in the development of novel materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and N-methylcarbamoyl groups may modulate the compound’s reactivity and binding affinity to enzymes or receptors. The deuterium labeling can influence the compound’s metabolic stability and isotopic effects, providing insights into its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A non-deuterated analog with similar acetyl and cysteine structure but without deuterium labeling.

    S-Methyl-L-cysteine: Contains a methyl group attached to the sulfur atom instead of the N-methylcarbamoyl group.

    N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine: Similar structure but without deuterium labeling.

Uniqueness

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine is unique due to its deuterium labeling, which provides distinct advantages in tracer studies and metabolic research

Properties

IUPAC Name

(2R)-3-(methylcarbamoylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRPNYMMDLFYDL-MQBGRFPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=O)NC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(=O)NC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.